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Compound Name: Benzyl 4-hydroxyphenyl ketone

Cat. No.: B184925

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Hydroxydeoxybenzoin (CAS:
2491-32-9), a deoxybenzoin derivative with potential applications in pharmaceutical and
chemical research. This document details the compound's chemical and physical properties,
provides spectroscopic data for characterization, and outlines experimental protocols for its
synthesis and for the evaluation of its potential biological activities. Furthermore, this guide
explores potential signaling pathways that may be modulated by this compound, offering a
foundation for future research and drug development endeavors.

Chemical and Physical Properties

4'-Hydroxydeoxybenzoin, also known as Benzyl 4-hydroxyphenyl ketone, is a solid organic
compound.[1][2][3] Its core structure consists of a phenylacetyl group attached to a phenol. The
presence of the phenolic hydroxyl group and the ketone functionality makes it a versatile
molecule for further chemical modifications and a candidate for biological activity studies.
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Property Value Reference
CAS Number 2491-32-9 [1][3]
4'-Hydroxy-2-
henylacetophenone, Benzyl
Synonyms Z—hydyroxypthyI ketone, p—y Hiz1t3]
(Phenylacetyl)phenol
Molecular Formula C14H1202 [1]
Molecular Weight 212.24 g/mol [3]
Appearance Cream crystalline powder
Melting Point 148-151 °C [3]
SMILES 0O=C(Cclcccccl)c2ccc(O)cc2

INChl=1S/C14H1202/c15-13-
InChl 8-6-12(7-9-13)14(16)10-11-4-  [3]
2-1-3-5-11/h1-9,15H,10H2

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4'-Hydroxydeoxybenzoin
based on analysis of its structure and data from related compounds.

'H NMR Spectroscopy
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Chemical Shift (3)

Multiplicity Integration Assignment
(ppm)
~10.0 S 1H Ar-OH
~7.9 d 2H Ar-H (ortho to C=0)
~7.3 m 5H Ph-CH:
~6.9 d 2H Ar-H (ortho to OH)
~4.2 S 2H -CH2-

Note: Predicted values based on general chemical shift ranges and data for similar structures.

The solvent used for analysis will influence the exact chemical shifts.

3C NMR Spectroscopy

Chemical Shift (8) (ppm) Assighment

~198 C=0

~162 C-OH

~135 Phenyl C (quaternary)
~131 Aryl C-H (ortho to C=0)
~130 Phenyl C-H

~129 Phenyl C-H

~127 Phenyl C-H

~124 Aryl C (quaternary)
~116 Aryl C-H (ortho to OH)
~45 -CHa2-

Note: Predicted values based on general chemical shift ranges and data for similar structures.

Mass Spectrometry
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miz Interpretation

212 [M]* (Molecular lon)

121 [M - CeHsCH2]* (Loss of benzyl group)
91 [CeHsCH2]* (Benzyl cation)

Note: Fragmentation pattern is predicted based on the structure. The base peak may vary
depending on the ionization method.

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Intensity Assignment
3400-3200 Strong, Broad O-H stretch (phenolic)
3100-3000 Medium C-H stretch (aromatic)
2950-2850 Medium C-H stretch (aliphatic)
1680-1660 Strong C=0 stretch (ketone)
1600-1450 Medium to Strong C=C stretch (aromatic)
1250-1150 Strong C-O stretch (phenol)

Note: Predicted absorption bands based on characteristic functional group frequencies.

UV-Vis Spectroscopy

Amax (nm) Solvent

~280 Ethanol/Methanol

Note: The absorption maximum is an estimation based on the chromophores present in the
molecule (a substituted acetophenone system). The actual Amax may vary depending on the
solvent.

Experimental Protocols
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Synthesis of 4'-Hydroxydeoxybenzoin via Fries
Rearrangement

The Fries rearrangement of phenylacetate is a common method for the synthesis of
hydroxyacetophenones.[2][4][5] This protocol is adapted for the synthesis of 4'-
Hydroxydeoxybenzoin from the corresponding ester.

Materials:

Phenyl phenylacetate

e Anhydrous Aluminum Chloride (AICI3)

» Nitrobenzene (solvent)

e Hydrochloric acid (HCI), dilute

¢ Dichloromethane (CH2Cl2)

e Sodium sulfate (Na2S0a4), anhydrous

» Standard laboratory glassware and equipment

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve
phenyl phenylacetate in nitrobenzene.

e Cool the mixture in an ice bath.

e Slowly add anhydrous aluminum chloride in portions while maintaining the temperature
below 10 °C.

 After the addition is complete, allow the reaction mixture to stir at room temperature for
several hours, or gently heat to 50-60 °C to promote the para-isomer formation. The
progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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e Once the reaction is complete, pour the mixture into a beaker containing ice and
concentrated hydrochloric acid to decompose the aluminum chloride complex.

» Extract the aqueous layer with dichloromethane.

o Combine the organic layers and wash with water, followed by brine.
e Dry the organic layer over anhydrous sodium sulfate and filter.

» Remove the solvent under reduced pressure.

e The crude product can be purified by column chromatography on silica gel or by
recrystallization from a suitable solvent system (e.g., ethanol/water).
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Caption: Workflow for the synthesis of 4'-Hydroxydeoxybenzoin.

Biological Activity Assays

This assay is a common and reliable method to evaluate the antioxidant capacity of a
compound.[3][6][7]

Materials:
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e 4'-Hydroxydeoxybenzoin

e 2,2-diphenyl-1-picrylhydrazyl (DPPH)

e Methanol or Ethanol

e Ascorbic acid (positive control)

» 96-well microplate

e Microplate reader

Procedure:

o Prepare a stock solution of 4'-Hydroxydeoxybenzoin in methanol or ethanol.
» Prepare a series of dilutions of the test compound and ascorbic acid in the same solvent.
e Prepare a fresh solution of DPPH in methanol or ethanol (typically 0.1 mM).
e In a 96-well plate, add a specific volume of the DPPH solution to each well.

e Add an equal volume of the test compound dilutions, positive control, or solvent (for the
blank) to the respective wells.

 Incubate the plate in the dark at room temperature for 30 minutes.
» Measure the absorbance at 517 nm using a microplate reader.

o Calculate the percentage of radical scavenging activity using the following formula: %
Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

o Determine the ICso value, which is the concentration of the compound required to scavenge
50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration
of the test compound.[3]

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2
enzymes, which are key enzymes in the inflammatory pathway.[8][9][10][11][12]
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Materials:

4'-Hydroxydeoxybenzoin

COX-1 and COX-2 enzyme preparations

Arachidonic acid (substrate)

A suitable buffer system (e.g., Tris-HCI)

A detection reagent for prostaglandin Ez (PGE-z) (e.g., an ELISA kit)

A non-selective NSAID like indomethacin or a selective COX-2 inhibitor like celecoxib
(positive controls)

96-well microplate

Microplate reader

Procedure:

Prepare a stock solution of 4'-Hydroxydeoxybenzoin and the control inhibitors in a suitable
solvent (e.g., DMSO).

In separate wells of a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with various
concentrations of the test compound or control inhibitors in the reaction buffer for a short
period (e.g., 15 minutes) at 37 °C.

Initiate the enzymatic reaction by adding arachidonic acid to each well.

Incubate the plate at 37 °C for a specific time (e.g., 10 minutes).

Stop the reaction by adding a stopping solution (e.g., a dilute acid).

Measure the amount of PGE2 produced using a specific detection method, such as an ELISA
kit, according to the manufacturer's instructions.

Calculate the percentage of COX inhibition for each concentration of the test compound.

© 2025 BenchChem. All rights reserved. 8/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184925?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Determine the ICso values for both COX-1 and COX-2 inhibition to assess the compound's
potency and selectivity.

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by 4'-Hydroxydeoxybenzoin are not
yet available, its structural similarity to other phenolic compounds, such as flavonoids and other
deoxybenzoins, suggests potential interactions with key cellular signaling cascades involved in
inflammation and oxidative stress.

Potential Modulation of Inflammatory Pathways

Phenolic compounds are known to interfere with pro-inflammatory signaling pathways. 4'-
Hydroxydeoxybenzoin may potentially inhibit the NF-kB (Nuclear Factor kappa-light-chain-
enhancer of activated B cells) pathway.[13][14][15][16] Under inflammatory conditions, the IKK
complex phosphorylates IkBa, leading to its ubiquitination and degradation. This allows the
p50/p65 NF-kB dimer to translocate to the nucleus and activate the transcription of pro-
inflammatory genes. 4'-Hydroxydeoxybenzoin might inhibit this pathway by preventing the
degradation of IkBa, thus sequestering NF-kB in the cytoplasm.
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Caption: Potential inhibition of the NF-kB signaling pathway.

Another potential target is the MAPK (Mitogen-Activated Protein Kinase) signaling pathway,
including p38 and JNK.[17][18] Activation of these kinases by inflammatory stimuli leads to the
activation of transcription factors like AP-1, which also promotes the expression of pro-
inflammatory genes. 4'-Hydroxydeoxybenzoin could potentially inhibit the phosphorylation and
activation of p38 or JNK.

Involvement in Apoptosis Pathways

Some phenolic compounds have been shown to induce apoptosis in cancer cells.[19][20][21]
[22][23] This can occur through the intrinsic (mitochondrial) pathway, which involves the
regulation of Bcl-2 family proteins, leading to the release of cytochrome ¢ from mitochondria
and the activation of caspases. 4'-Hydroxydeoxybenzoin might modulate the expression of pro-
apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2), thereby influencing cell
fate.
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Caption: Potential modulation of the intrinsic apoptosis pathway.

Safety and Handling

4'-Hydroxydeoxybenzoin is classified as an irritant.[3] It may cause skin irritation, serious eye
irritation, and respiratory irritation. Therefore, appropriate personal protective equipment,
including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Work should be conducted in a well-ventilated area or a fume hood. For detailed safety
information, refer to the Safety Data Sheet (SDS) provided by the supplier.
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Conclusion

4'-Hydroxydeoxybenzoin is a molecule of interest with potential biological activities stemming
from its phenolic and ketonic structural features. This guide provides a foundational
understanding of its properties, synthesis, and potential mechanisms of action. Further
research is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis,
and comprehensively evaluate its pharmacological profile and the specific signaling pathways it
modulates. Such studies will be crucial in determining its potential as a lead compound in drug
discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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